molecular formula C9H11ClO3S B13536766 2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride CAS No. 176441-68-2

2-[(Propan-2-yl)oxy]benzene-1-sulfonyl chloride

Cat. No.: B13536766
CAS No.: 176441-68-2
M. Wt: 234.70 g/mol
InChI Key: GQWKOJNHFMKMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a sulfonyl chloride derivative, which is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

2-Isopropoxybenzenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-isopropoxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

C9H11O3S+SOCl2C9H11ClO3S+SO2+HCl\text{C9H11O3S} + \text{SOCl2} \rightarrow \text{C9H11ClO3S} + \text{SO2} + \text{HCl} C9H11O3S+SOCl2→C9H11ClO3S+SO2+HCl

In industrial settings, the production of 2-isopropoxybenzenesulfonyl chloride may involve the use of phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Isopropoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

    Reduction Reactions: It can be reduced to 2-isopropoxybenzenesulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives under specific conditions.

Common reagents used in these reactions include thionyl chloride, phosphorus pentachloride, and various nucleophiles. The major products formed from these reactions are sulfonamide, sulfonate ester, and sulfonate thioester derivatives.

Scientific Research Applications

2-Isopropoxybenzenesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-isopropoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the electron-withdrawing sulfonyl group, which makes the sulfur atom highly electrophilic. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

2-Isopropoxybenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Benzenesulfonyl chloride: Similar in structure but lacks the isopropoxy group, making it less sterically hindered and more reactive.

    Tosyl chloride (p-toluenesulfonyl chloride): Contains a methyl group instead of an isopropoxy group, commonly used in organic synthesis for similar applications.

    Methanesulfonyl chloride: A smaller molecule with higher reactivity due to the absence of aromatic and bulky groups.

The uniqueness of 2-isopropoxybenzenesulfonyl chloride lies in its specific reactivity and steric properties, which can be advantageous in certain synthetic applications.

Properties

CAS No.

176441-68-2

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

2-propan-2-yloxybenzenesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-7(2)13-8-5-3-4-6-9(8)14(10,11)12/h3-7H,1-2H3

InChI Key

GQWKOJNHFMKMOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.